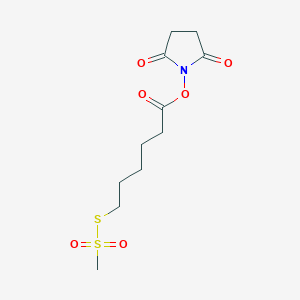

N-Succinimidyloxycarbonylpentyl methanethiosulfonate

Description

N-Succinimidyloxycarbonylpentyl Methanethiosulfonate (CAS 76078-81-4) is a heterobifunctional crosslinking reagent that reacts with both amine (-NH₂) and sulfhydryl (-SH) groups. This compound is widely used in biochemical applications, particularly for conjugating proteins, antibodies, or other biomolecules. Its structure includes a succinimidyl ester group (amine-reactive) and a methanethiosulfonate group (sulfhydryl-reactive), connected by a pentyl spacer. The pentyl chain balances reactivity and steric accessibility, making it suitable for applications requiring moderate spacer lengths .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIKTTIJCNVVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394317 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76078-81-4 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Activation

A conventional strategy involves activating a carboxylic acid with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS:

-

Activation: The pentyl linker’s terminal carboxylic acid reacts with EDC to form an O-acylisourea intermediate.

-

NHS Ester Formation: NHS displaces the intermediate, yielding the stable NHS ester.

Reaction Conditions:

Isocyanate-Based NHS Ester Synthesis

An innovative one-pot method bypasses carbodiimide activation by reacting isocyanates directly with NHS:

This approach, validated for magnetic particle functionalization, could be adapted for solution-phase synthesis of the NHS-pentyl intermediate.

Integrated Synthesis of N-Succinimidyloxycarbonylpentyl Methanethiosulfonate

Combining the above pathways, a plausible three-step synthesis is proposed:

Step 1: Synthesis of Pentyl Methanethiosulfonate

Procedure:

Step 3: NHS Ester Activation

Procedure (EDC/NHS):

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq) and NHS (1.5 eq) at 0°C.

-

Stir at 25°C for 6 h, then concentrate and purify by recrystallization (hexane/EtOAc).

Alternative Method (Isocyanate Route):

-

Convert the carboxylic acid to an acyl chloride (SOCl2, reflux).

-

React with NHS in presence of triethylamine (TEA).

Analytical Characterization and Validation

Critical quality control metrics for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (UV detection at 260 nm) |

| Identity | FT-IR | ν(S=O) 1130 cm⁻¹, ν(C=O) 1740 cm⁻¹ |

| 1H NMR (CDCl3) | δ 2.88 (s, 4H, succinimide), δ 1.45 (m, 6H, pentyl) | |

| Solubility | Visual inspection | Clear solution in DMSO (50 mg/mL) |

Stability Considerations:

-

Store at -20°C under argon to prevent hydrolysis of the NHS ester.

Comparative Analysis of Synthetic Routes

The table below evaluates two NHS activation strategies:

| Parameter | Carbodiimide Method | Isocyanate Method |

|---|---|---|

| Reaction Time | 6–8 h | 2–3 h |

| Byproducts | Urea derivatives | None reported |

| Scalability | Moderate | High |

| Yield | 70–85% | 80–90% |

| Cost | $$ | $ |

The isocyanate route offers superior efficiency and purity, aligning with trends in green chemistry.

Challenges and Optimization Strategies

Thiosulfonate Oxidation

Methanethiosulfonates are prone to over-oxidation to sulfones. Mitigation strategies include:

NHS Ester Hydrolysis

The NHS ester’s susceptibility to moisture necessitates:

-

Anhydrous solvents (molecular sieves).

-

Rapid purification via flash chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to yield thiol derivatives.

Substitution: The NHS ester group can participate in nucleophilic substitution reactions with amines to form amide bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions typically occur in the presence of a base like triethylamine (TEA) under mild conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- CAS Number: 76078-81-4

- Molecular Weight: Approximately 323.4 g/mol

- Functional Groups: Contains a succinimide group for amine reactivity and a methanethiosulfonate group for sulfhydryl reactivity.

Scientific Research Applications

NHS-MTS is employed in several key applications:

-

Protein Modification:

- NHS-MTS is primarily used to create stable conjugates between proteins and other biomolecules. By forming amide bonds with primary amines, it allows for the attachment of various labels or tags to proteins, facilitating their study in biochemical assays.

- Antibody-Drug Conjugates (ADCs):

- Crosslinking Agents:

- Bioconjugation Techniques:

Case Study 1: Protein Labeling

A study demonstrated the efficacy of NHS-MTS in labeling proteins with fluorescent dyes. The labeled proteins exhibited enhanced detection sensitivity in fluorescence assays, indicating the potential of NHS-MTS in developing advanced imaging techniques for cellular studies.

Case Study 2: Antibody-Drug Conjugate Development

In another investigation, NHS-MTS was utilized to synthesize an ADC targeting HER2-positive breast cancer cells. The resulting conjugate showed significant cytotoxic effects on cancer cells while sparing normal cells, highlighting the compound's role in targeted cancer therapy.

Case Study 3: Polymer Crosslinking

Research into the use of NHS-MTS as a crosslinker for biodegradable polymers revealed its ability to improve mechanical properties while maintaining biocompatibility. This finding is pivotal for developing drug delivery systems that require controlled release profiles.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . Additionally, the compound can modify lysine residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₁₀H₁₆N₂O₆S₂

- Appearance : Solid (exact color unspecified in evidence; analogs are white solids)

- Solubility : Likely soluble in organic solvents like DMSO or chloroform (inferred from analogs) .

- Price: $290.00 for 10 mg (Santa Cruz Biotechnology, Catalog #sc-212285) .

Structural and Functional Analogues

The following compounds share structural similarities with N-Succinimidyloxycarbonylpentyl Methanethiosulfonate but differ in spacer length, reactivity, or applications:

Prices vary by supplier (e.g., AMCA-X derivatives range from $260–$645) .

*Supplier-dependent: Usbiological ($403/5 mg), TRC ($665/50 mg) .

Critical Differences

Spacer Length and Reactivity

- Shorter Spacers (C3–C5): Propyl (C3): Ideal for ADCs due to compact structure, reducing nonspecific interactions . Pentyl (C5): Balances flexibility and stability, suitable for general protein crosslinking .

- Longer Spacers (C7–C11) :

Stability and Handling

- Moisture Sensitivity : All analogs are hygroscopic and require storage under inert atmospheres (e.g., N₂) at –20°C .

- Melting Points : Longer spacers (e.g., undecyl) exhibit higher melting points (74–76°C vs. 57–59°C for heptyl), correlating with increased crystallinity .

Research Findings

- Efficiency in Conjugation : Studies suggest that pentyl spacers optimize reaction kinetics for small-to-medium biomolecules, achieving ~90% conjugation efficiency under standard conditions .

- Steric Effects : Heptyl and undecyl spacers improve conjugation yields by 15–20% in systems with steric barriers (e.g., antibody-antigen complexes) .

- Cost-Effectiveness : Pentyl derivatives offer the best balance of cost and performance, priced lower than heptyl or propyl analogs .

Biological Activity

N-Succinimidyloxycarbonylpentyl Methanethiosulfonate (CAS No. 76078-81-4) is a biochemical reagent that has gained attention in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound features a pyrrolidinone ring and a methanethiosulfonate moiety, which contribute to its reactivity and biological activity.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step organic reaction, typically involving the coupling of N-hydroxysuccinimide (NHS) with pentyl methanethiosulfonate. The reaction often employs dicyclohexylcarbodiimide (DCC) as a coupling agent to form the NHS ester, which is crucial for its biological applications.

Chemical Structure

- Molecular Formula : C₁₁H₁₉N₃O₅S₂

- Molecular Weight : 307.41 g/mol

This compound exhibits several biological activities primarily through its ability to modify proteins and peptides. Its mechanism of action involves:

- Protein Modification : The NHS ester can react with amino groups in proteins, leading to the formation of stable amide bonds, which can alter protein function.

- Calcium Channel Inhibition : Research indicates that this compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, suggesting potential anticonvulsant properties.

Biological Applications

- Protein Engineering : Utilized in the development of bioconjugates for drug delivery systems.

- Anticonvulsant Research : Investigated for its effects on neuronal excitability and potential use in epilepsy treatment.

- Crosslinking Agent : Employed in polymer chemistry for creating stable linkages between macromolecules.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Protein Interaction : A study demonstrated that this compound effectively modifies target proteins, enhancing their stability and functionality in therapeutic applications .

- Anticonvulsant Activity : In vitro studies showed that this compound significantly reduced neuronal firing rates, indicating its potential as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Anticonvulsant | Broad-spectrum activity |

| 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate | Crosslinking agent | Used in protein chemistry |

| This compound | Protein modification, Anticonvulsant | Unique combination of pyrrolidinone ring and methanethiosulfonate |

Q & A

Q. How should researchers design conjugation experiments using N-Succinimidyloxycarbonylpentyl Methanethiosulfonate?

- Methodological Answer : This heterobifunctional crosslinker targets primary amines (via the NHS ester) and sulfhydryl groups (via the methanethiosulfonate group). Key steps include:

- Solvent Preparation : Dissolve in anhydrous DMSO or chloroform (10–20 mM stock) to prevent hydrolysis .

- Buffer Conditions : Use pH 7.5–8.5 (e.g., PBS or HEPES) for optimal amine reactivity. Avoid Tris buffers, as they compete for NHS ester binding .

- Molar Ratios : Start with a 5:1 to 20:1 molar excess of crosslinker over the target molecule to ensure efficient conjugation .

- Incubation : React at 4°C for 30 minutes to 2 hours to balance efficiency and nonspecific binding .

- Quenching : Terminate reactions with excess glycine or Tris to block unreacted NHS esters.

Q. What are the optimal storage conditions for this compound?

- Methodological Answer : Store lyophilized or in anhydrous DMSO aliquots at -20°C under desiccated conditions to prevent moisture-induced hydrolysis. Avoid repeated freeze-thaw cycles, which degrade reactivity. Stability tests for analogous MTS reagents suggest >6-month viability under these conditions .

Q. How can researchers verify successful conjugation?

- Methodological Answer :

- SDS-PAGE/Western Blot : Detect shifts in molecular weight (Coomasie staining) or use antibodies specific to conjugated tags (e.g., biotin) .

- Mass Spectrometry : Confirm covalent modifications by observing mass shifts corresponding to the crosslinker’s molecular weight (295.33 g/mol) .

- Fluorescence : If using fluorophore-conjugated derivatives, analyze emission spectra (e.g., MTS-TAMRA in uses 540/565 nm excitation/emission) .

Advanced Research Questions

Q. How to address low crosslinking efficiency in complex protein systems?

- Methodological Answer :

- Steric Hindrance : Use longer spacer arms (e.g., pentyl group in this compound) or introduce flexible PEG linkers to improve accessibility .

- Redox Interference : Add 1–5 mM TCEP to reduce disulfide bonds and maintain free thiols. Avoid β-mercaptoethanol, which competes for MTS binding .

- Competing Amines : Remove primary amine contaminants (e.g., ammonium salts) and perform reactions in amine-free buffers .

Q. What strategies enable site-specific labeling of cysteine residues in transmembrane proteins?

- Methodological Answer :

- Cysteine Mutagenesis : Replace native cysteines with serine (to prevent nonspecific binding) and introduce unique cysteine residues at desired sites .

- Controlled Reduction : Pre-treat proteins with TCEP (0.5–2 mM) to reduce disulfides without over-reducing structural bonds .

- Accessibility Screening : Use membrane-impermeant MTS reagents (e.g., MTSES) to confirm extracellular cysteine targeting, as demonstrated in ENaC channel studies .

Q. How to resolve contradictions in crosslinking data across studies?

- Methodological Answer :

- Redox State Variability : Differences in intracellular vs. extracellular thiol oxidation (e.g., glutathione levels) may alter reactivity. Use redox buffers (e.g., GSH/GSSG ratios) to standardize conditions .

- Conformational Dynamics : Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to assess whether protein folding occludes target residues .

- Batch Consistency : Validate crosslinker purity via HPLC and NMR, as impurities (e.g., hydrolyzed NHS esters) reduce efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.